

# Application Notes and Protocols for BRD0705

## Administration in Animal Studies

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### Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B15620513

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## Introduction

BRD0705 is a potent, first-in-class, and orally active inhibitor highly selective for Glycogen Synthase Kinase 3 $\alpha$  (GSK3 $\alpha$ ) over its paralog GSK3 $\beta$ .<sup>[1][2][3]</sup> It demonstrates an IC<sub>50</sub> of 66 nM for GSK3 $\alpha$ , exhibiting approximately 8-fold greater selectivity compared to GSK3 $\beta$  (IC<sub>50</sub> of 515 nM).<sup>[2]</sup> This paralog-selectivity is a key feature, as dual inhibition of both GSK3 $\alpha$  and GSK3 $\beta$  is often associated with the stabilization of  $\beta$ -catenin, leading to potential mechanism-based toxicities and neoplastic concerns.<sup>[4][5]</sup> In contrast, BRD0705's selective inhibition of GSK3 $\alpha$  does not lead to the stabilization or nuclear translocation of  $\beta$ -catenin at efficacious concentrations.<sup>[3]</sup>

These characteristics make BRD0705 a valuable research tool for dissecting the distinct biological roles of GSK3 $\alpha$  and for therapeutic exploration in various disease models. In animal studies, BRD0705 has been investigated for its potential in treating acute myeloid leukemia (AML), neurological disorders like CTNNB1 syndrome and Fragile X syndrome, and in the field of stem cell biology.<sup>[4][6][7][8]</sup> It is noted to be brain permeable, an important characteristic for its use in neurological studies.<sup>[6]</sup>

## Data Presentation: In Vivo Studies Summary

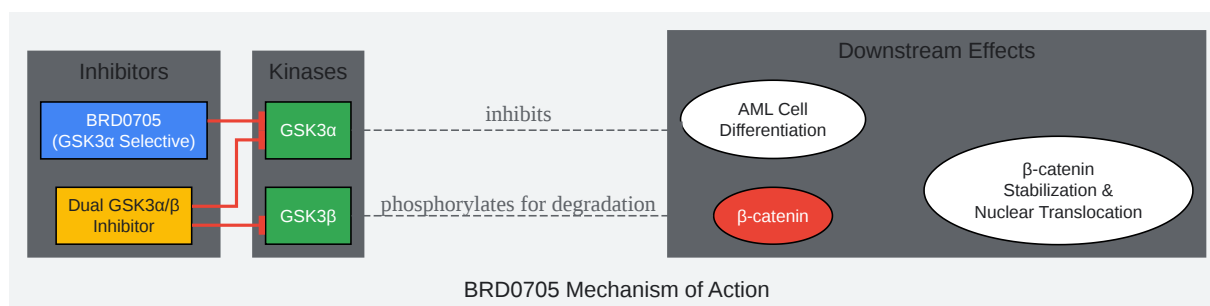
The following table summarizes quantitative data from various animal studies involving the administration of BRD0705.

Animal Model	Indication/Research Area	Dosage	Route of Administration	Dosing Schedule	Key Outcome
NSG Mice	Acute Myeloid Leukemia (AML)	30 mg/kg	Oral Gavage	Twice Daily	Impaired leukemia initiation and prolonged survival.[1][2][5]
Xenograft & Syngeneic Mouse Models	Acute Myeloid Leukemia (AML)	Not Specified	Not Specified	Not Specified	Suppressed AML growth and extended survival with no apparent toxicity to normal hematopoietic cells.[4]
$\beta$ -cat het Mice	CTNNB1 Syndrome	30 mg/kg	Intraperitoneal (IP)	Daily for 5 days	Did not correct learning and memory deficits.[6]
Fragile X Syndrome (FXS) Mice	Fragile X Syndrome	Not Specified	Not Specified	Not Specified	Corrected excessive protein synthesis and ameliorated susceptibility to audiogenic seizures.[7]
Post-natal Day 10 Rats	Tau Phosphorylation	Not Specified	Not Specified	Not Specified	Used to assess the reduction of tau

phosphorylati  
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setting.[9]

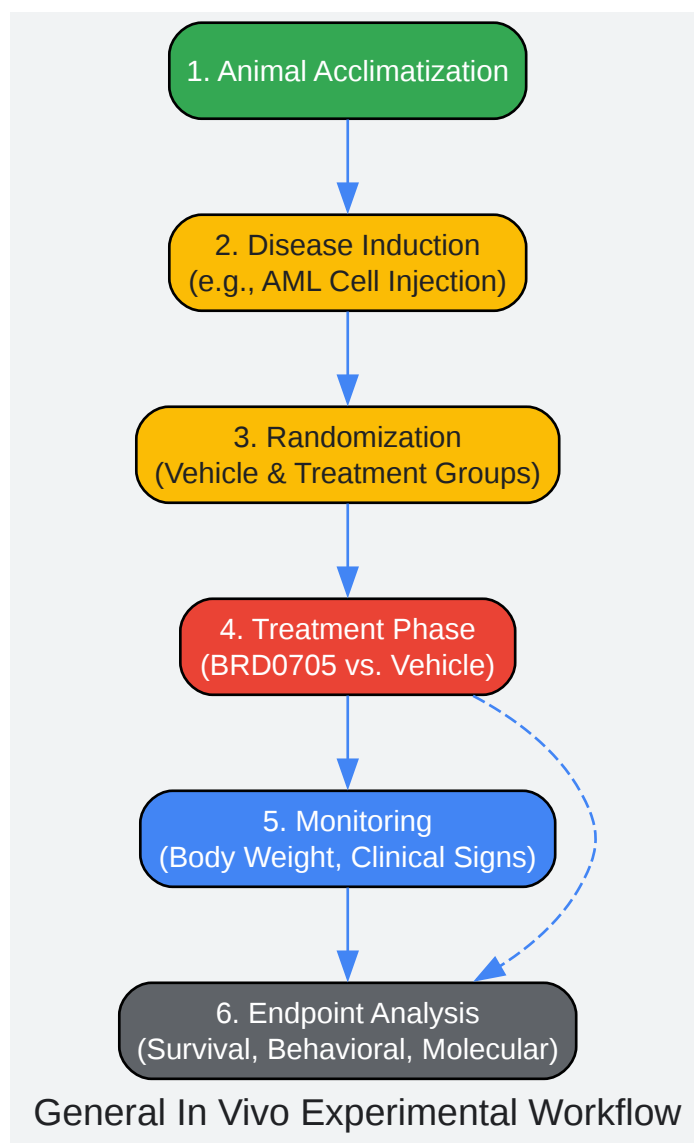
## Signaling Pathway and Experimental Workflow Visualizations

The diagrams below illustrate the mechanism of action of BRD0705 and a typical experimental workflow for in vivo studies.



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Caption: BRD0705 selectively inhibits GSK3 $\alpha$ , promoting AML cell differentiation without affecting  $\beta$ -catenin.



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Caption: A typical workflow for conducting animal studies with BRD0705 from acclimatization to analysis.

## Experimental Protocols

### Protocol 1: Preparation of BRD0705 Formulation for In Vivo Administration

This protocol describes the preparation of a common vehicle for BRD0705 suitable for oral gavage or intraperitoneal injection.[1][2] It is recommended to prepare the working solution fresh on the day of use.[1]

**Materials:**

- BRD0705 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer and/or sonicator

**Procedure:**

- **Prepare Stock Solution:** Prepare a concentrated stock solution of BRD0705 in DMSO. For example, to achieve a final concentration of 7.5 mg/mL in the vehicle, a 75 mg/mL stock in DMSO can be prepared.[\[1\]](#)
- **Vehicle Preparation (for a 1 mL final volume):** a. In a sterile conical tube, add 400 µL of PEG300. b. Add 100 µL of the BRD0705 DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is clear.[\[1\]](#) c. Add 50 µL of Tween-80 and mix again until evenly distributed.[\[1\]](#) d. Add 450 µL of saline to bring the final volume to 1 mL.[\[1\]](#) e. Vortex the final solution until it is a clear, homogenous solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)
- **Final Concentration Check:** The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#) The final concentration of BRD0705 in this example is 7.5 mg/mL. Adjust the initial stock concentration as needed based on the required final dosage.

## Protocol 2: Administration of BRD0705 in an AML Mouse Model

This protocol is based on studies using NSG mice to evaluate the efficacy of BRD0705 in treating Acute Myeloid Leukemia.[1][2]

Animal Model:

- 8-week-old male NOD scid gamma (NSG) mice.[1]

Procedure:

- AML Cell Injection: Induce leukemia by injecting MLL-AF9 AML cells intravenously into the mice.[1]
- Acclimatization and Grouping: Allow mice to recover and randomly assign them to a vehicle control group and a BRD0705 treatment group.
- Drug Formulation: Prepare the BRD0705 formulation as described in Protocol 1 to achieve a dosing solution that can deliver 30 mg/kg in a suitable volume (e.g., 100-200  $\mu$ L).
- Administration:
  - Dosage: 30 mg/kg.[1][2]
  - Route: Oral gavage.[1][2]
  - Frequency: Twice daily.[1][2]
- Monitoring: Monitor mice daily for signs of distress, changes in body weight, and leukemia progression.
- Endpoint: The primary endpoint is typically survival.[1][2] The study is concluded when mice meet pre-defined humane endpoint criteria. Survival data is then analyzed (e.g., using Kaplan-Meier curves).

## Protocol 3: Administration of BRD0705 in a Neurological Mouse Model

This protocol is adapted from a study investigating cognitive phenotypes in a mouse model of CTNNB1 syndrome.[6]

#### Animal Model:

- $\beta$ -cat het mice (Ctnnb1+/-) and wild-type littermate controls, 6-10 weeks old.[6]

#### Procedure:

- Grouping: Randomly assign  $\beta$ -cat het mice to a vehicle control group and a BRD0705 treatment group. Include a wild-type vehicle group for comparison.
- Drug Formulation: Prepare the BRD0705 formulation as described in Protocol 1. The brain/plasma ratio of BRD0705 is reported as 0.16, and at a 30 mg/kg dose, the compound is present in the brain at a concentration above its IC50 for at least 4 hours.[6]
- Administration:
  - Dosage: 30 mg/kg.[6]
  - Route: Intraperitoneal (IP) injection.[6]
  - Frequency: Daily for 5 consecutive days.[6]
- Behavioral Testing: Conduct cognitive and behavioral tests (e.g., contextual fear conditioning) starting 1 hour after the final injection.[6]
- Endpoint Analysis: Analyze behavioral data to assess cognitive function. Molecular analysis of brain tissue (e.g., hippocampus) can be performed to measure target engagement or downstream effects.[6]

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